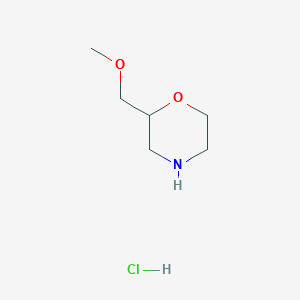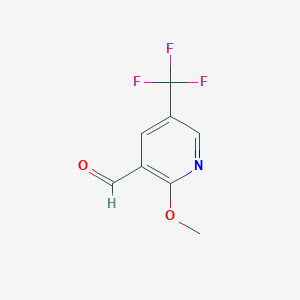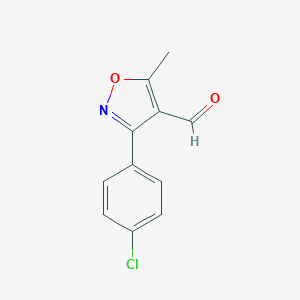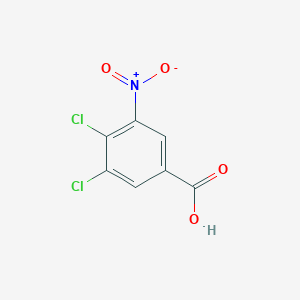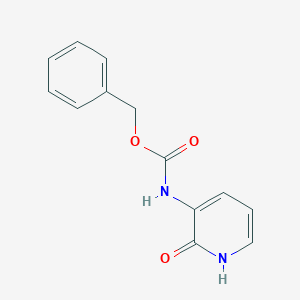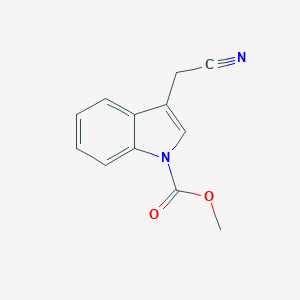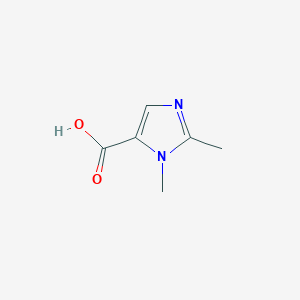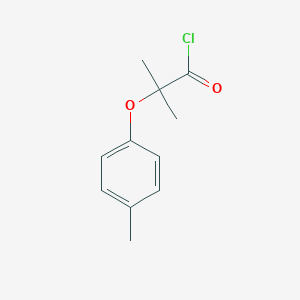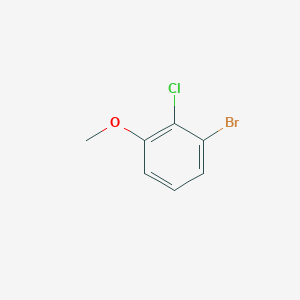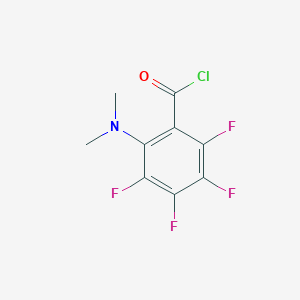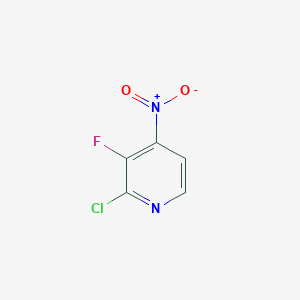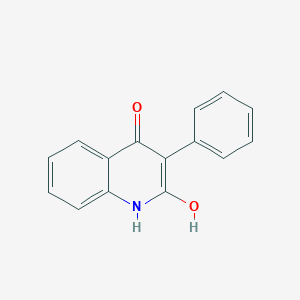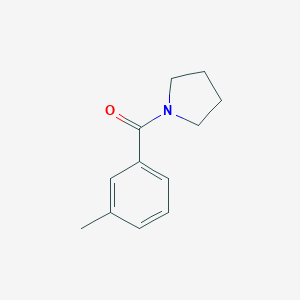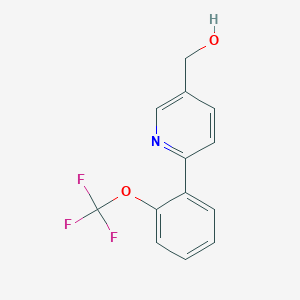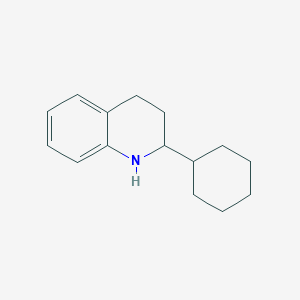
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline, also known as CHETQ, is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic organic compound with a molecular formula of C15H21N. CHETQ has been studied extensively for its potential use in various scientific and medical applications.
Mechanism Of Action
The mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act through various pathways, including the inhibition of oxidative stress, the modulation of neurotransmitter systems, and the regulation of gene expression. These mechanisms contribute to the neuroprotective and anti-inflammatory properties of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline.
Biochemical And Physiological Effects
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Additionally, 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and regulate the expression of various genes involved in inflammation and cell survival.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to exhibit neuroprotective and anti-inflammatory properties. This makes it a potential candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. One area of research is the development of more efficient synthesis methods to improve the yield of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. Another area of research is the investigation of the potential use of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in the treatment of various neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, the study of the mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline can provide insights into its potential use in various scientific and medical applications.
Scientific Research Applications
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in various scientific and medical applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These properties make 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline a potential candidate for the treatment of various diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases.
properties
CAS RN |
123629-22-1 |
|---|---|
Product Name |
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline |
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
2-cyclohexyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H21N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-9,12,15-16H,1-3,6-7,10-11H2 |
InChI Key |
NWKAUHWCWIGFTB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
Canonical SMILES |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
synonyms |
2-Cyclohexyl-1,2,3,4-tetrahydro-quinoline |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

